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Compound of Interest

Compound Name: alpha-Methyl cinnamic acid

Cat. No.: B7855446

This guide provides a comprehensive overview of the spectroscopic data for alpha-
methylcinnamic acid (CAS No: 1199-77-5), a compound utilized in the pharmaceutical and fine
chemical industries.[1] The document details nuclear magnetic resonance (NMR), infrared (IR)
spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for
these analytical techniques. This information is intended for researchers, scientists, and
professionals in drug development and chemical synthesis.

Spectroscopic Data

The following sections present the key spectroscopic data for a-methylcinnamic acid in a
structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds.[2] Data is typically acquired in a deuterated solvent, such as chloroform-d
(CDCI3).[3][4]

H NMR (Proton NMR) Data
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Multiplicity / Coupling

Chemical Shift m
(Ppm) Constant (J)

Assignment

Carboxylic Acid Proton

12.30 Singlet (COOH)

7.84 Doublet, J =-1.5 Hz Vinylic Proton (C=CH)
7.57-7.23 Multiplet Aromatic Protons (CeH5s)
2.15 Doublet, J =-1.5Hz Methyl Protons (CHs)

Solvent: CDCIs, Frequency: 90
MHz[4]

13C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)

Assignment

167.60 Carboxylic Carbon (C=0)
144.04 Aromatic Carbon (Quaternary)
138.15 Vinylic Carbon (-C=)

134.17 Aromatic Carbon

130.92 Aromatic Carbon

128.77 Aromatic Carbon

128.64 Vinylic Carbon (=CH-)

125.41 Aromatic Carbon

119.02 Aromatic Carbon

20.83 Methyl Carbon (CHs)

Solvent: DMSO-ds, Frequency: 75 MHz[5]

Note: Carbon NMR data can vary slightly based on the solvent used. Data in CDCls is also

available.[1][3]
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IR spectroscopy is used to identify functional groups within a molecule by measuring the
absorption of infrared radiation.[6][7] Key vibrational frequencies for a-methylcinnamic acid are
summarized below.

Wavenumber (cm—?) Bond Vibration Functional Group

O-H stretch (broad, due to H-

~2500-3300 bonding) Carboxylic Acid
~3030 C-H stretch Aromatic
~1680-1700 C=0 stretch Carboxylic Acid
~1620-1630 C=C stretch (conjugated) Alkene

~1500 & ~1580 C=C stretch Aromatic Ring

Note: These are characteristic
ranges. Specific peak values
can be found in various
spectral databases. Data is
often obtained from a KBr disc
or Nujol mull.[1][8]

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information
about the molecular weight and fragmentation pattern of a compound.[9] For a-methylcinnamic
acid (C10H100:2), the molecular weight is approximately 162.19 g/mol .[10][11]

Electron lonization (El) Mass Spectrum Data
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Mass-to-Charge Ratio . . Assignment (Proposed
(miz) Relative Intensity (%) Fragment)

162 100.0 Molecular lon [M]*

161 34.5 [M-H]*

117 59.6 [M-COOH]*

116 79.0 [M-HCOOH]*

115 63.7 [CeH7]*

91 31.2 [C7H7]* (Tropylium ion)

Source Temperature: 140 °C,
Sample Temperature: 110 °C,
75 eV[4]

Experimental Protocols

Detailed methodologies are crucial for the replication of spectroscopic analyses. The following
are generalized protocols for obtaining NMR, IR, and MS data for a solid organic compound
like a-methylcinnamic acid.

Sample Preparation: Dissolve 5-10 mg of purified a-methylcinnamic acid in approximately
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-de) in a clean vial.[2]

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane
(TMS), which provides a reference signal at 0 ppm.[12]

Transfer: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the *H NMR
spectrum, followed by the 13C NMR spectrum. Standard parameters for acquisition and
processing are generally used, but may be optimized as needed.[2]

Sample Preparation: Dissolve a small amount (approx. 50 mg) of a-methylcinnamic acid in a
few drops of a volatile solvent like methylene chloride or acetone.[13]
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» Film Deposition: Place a drop of the resulting solution onto a clean, transparent salt plate
(e.g., NaCl or KBr).[13]

» Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of
the compound on the plate. If the film is too thin (weak signal), add another drop. If it is too
thick (peaks are too intense), clean the plate and use a more dilute solution.[13]

o Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and
acquire the spectrum.[13]

o Sample Introduction: Introduce a small quantity of the solid a-methylcinnamic acid sample
into the mass spectrometer, often via a direct insertion probe which allows the sample to be
heated in a vacuum to induce vaporization.[14]

« lonization: In the ion source, bombard the vaporized molecules with a high-energy electron
beam (typically 70 eV). This process ejects an electron from the molecule, creating a
positively charged radical cation known as the molecular ion.[15]

o Acceleration: Accelerate the newly formed ions through a potential difference into the mass
analyzer.[14]

e Mass Analysis: The ions are deflected by a magnetic field within the mass analyzer. The
degree of deflection is dependent on their mass-to-charge ratio (m/z).[15]

o Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.[15]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound.
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General Workflow for Spectroscopic Analysis of a-Methylcinnamic Acid
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b7855446?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7855446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

